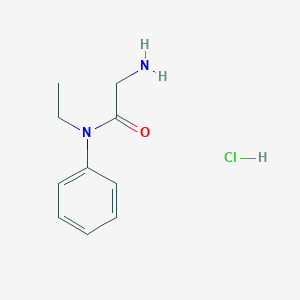

2-Amino-N-ethyl-N-phenylacetamide hydrochloride

Description

IUPAC Nomenclature and Systematic Classification

IUPAC Name:

The compound is systematically designated as 2-amino-N-ethyl-N-phenylacetamide hydrochloride . This name reflects its parent structure (acetamide), substituents (ethyl and phenyl groups on the nitrogen atom), and functional groups (amino group at the α-carbon). The "hydrochloride" suffix indicates the presence of a protonated amine acting as a counterion for the chloride ion.

Systematic Classification:

- Parent Structure: Acetamide (CH₃CONH₂)

- Substituents:

- N-ethyl group: Ethyl (-CH₂CH₃) attached to the nitrogen atom

- N-phenyl group: Phenyl (C₆H₅) substituent on the nitrogen atom

- 2-amino group: Amino (-NH₂) group bonded to the α-carbon of the acetamide backbone

Functional Groups:

- Amide: C=O-N linkage

- Tertiary Amine: N-ethyl-N-phenyl-substituted amine

- Amino Group: Primary amine at the α-position

Molecular Formula and Structural Isomerism

Molecular Formula:

C₁₀H₁₅ClN₂O

Molecular Weight:

214.69 g/mol

Structural Isomerism:

The compound exhibits limited structural isomerism due to its rigid backbone and fixed substituent positions:

| Isomer Type | Feasibility | Rationale |

|---|---|---|

| Positional Isomerism | Unlikely | The amino group is fixed at the α-carbon (position 2), as specified in the name. |

| Geometric Isomerism | Impossible | No double bonds or chiral centers present to permit geometric isomerism. |

| Functional Group Isomerism | Absent | The acetamide and amine groups are chemically distinct and non-interchangeable. |

Key Structural Features:

- Tertiary Amine: N-ethyl-N-phenyl configuration

- α-Amino Acetamide: Amino group adjacent to the carbonyl carbon

- Chloride Counterion: Protonated amine forms a zwitterionic structure

Crystallographic Characterization and Solid-State Properties

Solid-State Properties:

- Physical Form: Powder

- Purity: ≥95%

- Solubility: Likely soluble in polar solvents (e.g., DMSO, water) due to the hydrochloride salt’s ionic nature.

Crystallographic Data:

No experimental crystallographic data (e.g., space group, lattice parameters) are currently available in the literature. This absence highlights the need for targeted X-ray diffraction studies to determine:

- Packing Arrangements: Hydrogen-bonding networks involving the amine and chloride ion.

- Molecular Conformations: Torsion angles of the ethyl and phenyl groups relative to the acetamide backbone.

Tautomeric Forms and Protonation States

Protonation States:

The hydrochloride salt ensures the amine group exists in its protonated form (NH₃⁺), stabilized by the chloride counterion. This protonation state is critical for:

- Solubility: Enhanced aqueous solubility compared to the free base.

- Reactivity: Reduced nucleophilicity of the amine in reactions.

Tautomerism:

While amides generally exhibit minimal tautomerism, the α-amino group could theoretically undergo keto-enol tautomerism under extreme conditions:

| Tautomer | Structure | Stability |

|---|---|---|

| Amino Form | -NH₂ at α-carbon | Dominant form; stabilized by resonance |

| Imine Form | =NH at α-carbon (hypothetical) | Highly unstable; not observed experimentally |

Key Observations:

- Protonation-Driven Stability: The NH₃⁺-Cl⁻ ion pair prevents tautomerization by locking the amine in a charged state.

- Electronic Effects: The electron-withdrawing acetamide group further stabilizes the amino form by delocalizing electron density.

Properties

IUPAC Name |

2-amino-N-ethyl-N-phenylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-2-12(10(13)8-11)9-6-4-3-5-7-9;/h3-7H,2,8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBGRHCCCNSTQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-ethyl-N-phenylacetamide hydrochloride typically involves the reaction of N-ethyl-N-phenylacetamide with ammonia in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is crystallized out. The crystals are filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-N-phenylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides and acids.

Reduction: It can be reduced to form primary amines.

Substitution: It undergoes nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include primary amines, amides, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

2-Amino-N-ethyl-N-phenylacetamide hydrochloride has been extensively studied for its potential therapeutic effects. Its structure allows it to act as a building block in the synthesis of various pharmaceutical compounds.

- Antibacterial Activity : Research has shown that derivatives of N-phenylacetamide exhibit significant antibacterial properties. For instance, a study evaluated a series of N-phenylacetamides against bacteria such as Xanthomonas oryzae, revealing promising results with effective concentrations lower than existing treatments .

- Antitubercular Agents : A novel series of compounds derived from N-phenylacetamides demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 µg/mL. The lead compound showed effectiveness against both standard and rifampin-resistant strains .

Medicinal Chemistry

The compound serves as a crucial intermediate in the synthesis of various medicinal agents. Its derivatives have been explored for their efficacy against multiple diseases, including cancer and neurodegenerative disorders.

- Structure-Activity Relationship Studies : Recent studies on the structure-activity relationships of 2-amino-N-phenylacetamides have identified compounds with selective activity against potassium channels, indicating potential antiepileptic properties .

Agricultural Applications

The compound's derivatives have also been investigated for their agrochemical properties, particularly in pest control.

- Insecticidal and Herbicidal Properties : Research indicates that certain N-phenylacetamide derivatives exhibit insecticidal and herbicidal activities, making them suitable candidates for developing new agricultural chemicals .

Data Tables

Case Study 1: Antibacterial Evaluation

A series of N-phenylacetamide derivatives were synthesized and evaluated for antibacterial activity against Xanthomonas oryzae. The results indicated that certain compounds had lower effective concentrations than traditional treatments, suggesting a promising avenue for agricultural applications.

Case Study 2: Antitubercular Screening

In a high-throughput screening initiative, several derivatives of N-phenylacetamide were tested against M. tuberculosis. The most effective compound exhibited an MIC comparable to existing first-line therapies, highlighting its potential as a new treatment option.

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-N-phenylacetamide hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor or activator, depending on the context. The compound binds to the active site of enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-N-methyl-N-phenylacetamide

- 2-Amino-N-ethyl-N-benzylacetamide

- 2-Amino-N-ethyl-N-tolylacetamide

Uniqueness

2-Amino-N-ethyl-N-phenylacetamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of biological targets. Its solubility in water and stability under various conditions make it a versatile compound for research and industrial applications .

Biological Activity

2-Amino-N-ethyl-N-phenylacetamide hydrochloride is a compound of interest due to its diverse biological activities and applications in biochemical research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 215.71 g/mol

This compound exhibits its biological effects primarily through interaction with specific enzymes and receptors. It can act as an enzyme inhibitor or activator , modulating various biochemical pathways. The compound binds to the active sites of enzymes, altering their catalytic activities and influencing cellular processes such as signal transduction and metabolic pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which is crucial for its application in biochemical assays. For example, it has been used in studies to explore enzyme activities related to potassium channels, particularly in Slack potassium channel inhibitors .

Anti-inflammatory and Antioxidant Effects

Studies have shown that related compounds exhibit anti-inflammatory properties by reducing pro-inflammatory cytokines such as IL-1 beta and TNF-alpha. These findings suggest potential applications in treating inflammatory conditions .

Anticonvulsant Activity

Recent investigations into similar derivatives have revealed anticonvulsant properties, particularly in models of maximal electroshock seizures. These studies highlight the potential for developing new therapeutic agents for epilepsy .

Structure-Activity Relationship (SAR)

The SAR studies conducted on 2-amino-N-phenylacetamides reveal that minor structural modifications can significantly impact biological activity. For instance, changes in substituents on the phenyl ring can enhance or diminish the compound's efficacy against specific targets, such as potassium channels .

| Modification | Effect on Activity |

|---|---|

| Substituent position | Alters binding affinity to target enzymes |

| Electron-withdrawing groups | Generally enhance inhibitory activity |

| Alkyl chain length | Affects solubility and cellular uptake |

Antibacterial Activity

A study evaluated the antibacterial effects of phenylacetamide derivatives against various bacterial strains. The results indicated promising antibacterial activity with minimum effective concentrations (EC50) significantly lower than standard treatments .

| Compound | EC50 (µM) | Bacterial Strain |

|---|---|---|

| N-(4-fluorophenyl)acetamide | 156.7 | Xanthomonas oryzae |

| N-(2-hydroxyphenyl)acetamide | 144.7 | Xanthomonas axonopodis |

Anti-Arthritic Activity

In a model of adjuvant-induced arthritis, treatment with N-(2-hydroxyphenyl)acetamide resulted in reduced paw edema and body weight loss compared to controls, demonstrating potential anti-arthritic properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-N-ethyl-N-phenylacetamide hydrochloride, and how can reaction progress be monitored?

- Methodological Answer : A common approach involves refluxing 2-chloro-N-ethyl-N-phenylacetamide with sodium azide (NaN₃) in a toluene:water (8:2) solvent system. Reaction progress is tracked via thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) as the mobile phase. Post-reaction, toluene is evaporated under reduced pressure, and the product is isolated via crystallization (ethanol) or ethyl acetate extraction .

Q. What analytical techniques are recommended for characterizing this compound and assessing purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., distinguishing amine and aromatic protons).

- High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95% is typical for research-grade material).

- Mass Spectrometry (MS) : For molecular weight verification.

- Elemental Analysis : To confirm stoichiometry of C, H, N, and Cl .

Q. How can researchers safely handle and store this compound?

- Methodological Answer : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis. Use fume hoods during handling, and wear nitrile gloves and safety goggles due to potential skin/eye irritation. Quench spills with sodium bicarbonate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance NaN₃ reactivity.

- Catalyst Exploration : Evaluate phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate azide substitution.

- Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify energy barriers. Validate with experimental data .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Test across a wide concentration range (nM to mM) to identify non-linear effects.

- Cell Line Validation : Use multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific artifacts.

- Binding Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

Q. How can researchers design scalable synthesis protocols without compromising purity?

- Methodological Answer :

- Continuous Flow Reactors : Reduce reaction time and improve heat transfer for azide substitution.

- In-line Purification : Integrate liquid-liquid extraction or simulated moving bed (SMB) chromatography.

- Process Analytical Technology (PAT) : Implement real-time monitoring via Raman spectroscopy to detect impurities .

Q. What experimental frameworks assess the environmental impact of this compound?

- Methodological Answer :

- Degradation Studies : Expose to UV light or soil microbes to measure half-life under simulated environmental conditions.

- Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity (EC₅₀/LC₅₀).

- Leaching Potential : Conduct soil column experiments to model groundwater contamination risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability data?

- Methodological Answer :

- Standardized Protocols : Replicate experiments using identical solvents (e.g., PBS pH 7.4 vs. DMSO) and temperatures.

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and compare degradation profiles via HPLC.

- Interlaboratory Studies : Collaborate with independent labs to validate reproducibility .

Notes for Rigorous Research

- Ethical Synthesis : Adopt green chemistry principles (e.g., solvent substitution, atom economy) to align with sustainable research practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.